N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC16302085
Molecular Formula: C22H23NO5S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO5S |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H23NO5S/c1-15-19-5-3-4-6-20(19)28-21(15)22(24)23(17-11-12-29(25,26)14-17)13-16-7-9-18(27-2)10-8-16/h3-10,17H,11-14H2,1-2H3 |
| Standard InChI Key | QLJFBDRHHQRZQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
-
A 3-methyl-1-benzofuran-2-carboxamide core, which contributes aromatic stacking potential and hydrogen-bonding capabilities.
-
A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing sulfone functionalities known to enhance metabolic stability and target affinity.
-
A 4-methoxybenzyl substituent, providing hydrophobic interactions and modulating electronic properties via its methoxy group.
The molecular formula is C₂₂H₂₃NO₅S, with a molar mass of 413.5 g/mol. The IUPAC name systematically describes its connectivity: N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₃NO₅S | |
| Molecular Weight | 413.5 g/mol | |
| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 | |
| InChIKey | QLJFBDRHHQRZQF-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR): Predicted NMR spectra indicate characteristic peaks for the benzofuran aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8 ppm), and tetrahydrothiophene-dioxide methylene groups (δ 2.5–3.2 ppm).
Mass Spectrometry: ESI-MS analysis reveals a base peak at m/z 414.1 ([M+H]), consistent with the molecular weight.
Computational Insights: Density functional theory (DFT) calculations suggest a planar benzofuran core with the tetrahydrothiophene-dioxide ring adopting a chair conformation. The 4-methoxybenzyl group exhibits rotational flexibility, enabling adaptive binding in biological systems.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Benzofuran Core Formation: Friedel-Crafts acylation of resorcinol derivatives yields the 3-methyl-1-benzofuran-2-carboxylic acid precursor.
-
Amide Coupling: Carbodiimide-mediated coupling with 3-aminotetrahydrothiophene dioxide introduces the sulfone-bearing amine.
-
N-Alkylation: Reaction with 4-methoxybenzyl bromide installs the final substituent, followed by purification via column chromatography.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran formation | AlCl₃, acetyl chloride | 72 | 95 |
| Amide coupling | EDC, HOBt, DCM | 65 | 98 |
| N-Alkylation | K₂CO₃, DMF, 80°C | 58 | 97 |
Scalability Challenges
Industrial-scale production faces hurdles due to:
-
Low solubility of intermediates in polar solvents.
-
Epimerization risks during amide bond formation.
-
Costly purification requirements for sulfone-containing byproducts.
Biological Activity and Mechanisms
Kinase Inhibition Profile
The compound exhibits selective inhibition against p38 MAP kinase (IC₅₀ = 120 nM) and JAK2 (IC₅₀ = 280 nM), as demonstrated in enzymatic assays. Its sulfone group forms hydrogen bonds with kinase ATP-binding sites, while the benzofuran core engages in hydrophobic interactions.
Table 3: Kinase Selectivity Data
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| p38 MAPK | 120 | 1.0 |
| JAK2 | 280 | 0.4 |
| EGFR | >10,000 | <0.01 |
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) suggests membrane disruption via sulfone-mediated lipid peroxidation.
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Methoxy Position: Para-substitution on the benzyl group maximizes activity; ortho-substituted analogs show 10-fold reduced potency.
-
Sulfone Oxidation: The dioxo configuration is critical; mono-oxidized analogs lose 90% of kinase affinity.
Table 4: Analog Comparison
| Compound | Target Affinity (p38 MAPK IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 120 nM | 0.12 |
| N-(Furan-2-ylmethyl) Analog | 450 nM | 0.25 |
| N-(4-Dimethylaminobenzyl) Analog | 890 nM | 0.08 |
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydrothiophene ring generates inactive sulfonic acid metabolites.
-
Toxicity: Ames test negative; hERG inhibition risk (IC₅₀ = 12 µM) necessitates cardiac safety profiling.
Future Directions and Applications
Therapeutic Prospects
-
Autoimmune Diseases: p38 MAPK inhibition positions it as a candidate for rheumatoid arthritis.
-
Oncology: JAK2 suppression merits evaluation in myeloproliferative neoplasms.
Chemical Optimization Priorities
-
Improving aqueous solubility via prodrug strategies.
-
Reducing hERG liability through structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume